molecular formula C15H23NO5 B1407550 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate CAS No. 1523571-20-1

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No. B1407550
CAS RN: 1523571-20-1
M. Wt: 297.35 g/mol
InChI Key: HMTNRNROBDANKS-UHFFFAOYSA-N
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Description

9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structure

Chemical Properties and Reactions

  • Catalytic hydrogenation and subsequent chemical reactions of 3-azabicyclo[3.3.1]nonan-9-ones have been explored to produce various derivatives, indicating the compound's potential for diverse chemical transformations (Moskalenko & Boev, 2009).
  • The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines and their conversion into amides and Schiff bases showcases the versatility of these compounds in synthetic organic chemistry (Moskalenko, Chashchin, & Boev, 2011).

Application in Catalysis and Ligand Design

  • The use of 9-oxabispidines, synthesized from similar azabicyclo compounds, as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrates their application in enantioselective catalysis (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

properties

IUPAC Name

9-O-tert-butyl 3-O-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-10-5-9(13(18)20-4)6-11(16)8-12(17)7-10/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNRNROBDANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1CC(=O)C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Reactant of Route 3
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9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Reactant of Route 4
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Reactant of Route 5
Reactant of Route 5
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Reactant of Route 6
Reactant of Route 6
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

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